

Application Notes and Protocols: Boc-His-OMe in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Boc-His-OMe

Cat. No.: B558408

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Introduction

N α -(tert-butyloxycarbonyl)-L-histidine methyl ester (**Boc-His-OMe**) is a pivotal protected amino acid derivative utilized extensively in the synthesis of pharmaceutical compounds, particularly peptide-based therapeutics.[1][2] The tert-butyloxycarbonyl (Boc) group provides robust protection for the α -amino function, which can be readily removed under acidic conditions, while the methyl ester protects the C-terminal carboxyl group.[3][4] This dual-protection strategy allows for precise, stepwise elongation of peptide chains and makes **Boc-His-OMe** a versatile building block in both solution-phase and solid-phase peptide synthesis (SPPS).[5][6]

A primary challenge in synthesizing histidine-containing peptides is the propensity of the histidine residue to undergo racemization during the carboxyl group activation step required for peptide bond formation.[7][8] The use of N α -protected histidine derivatives like **Boc-His-OMe** is a critical strategy to suppress this epimerization, ensuring the stereochemical integrity and, ultimately, the biological activity of the final pharmaceutical compound.[7][8]

Physicochemical Properties

The fundamental properties of **Boc-His-OMe** are summarized below, providing essential data for experimental design and execution.

Property	Value	Source(s)
CAS Number	2488-14-4	[9] [10] [11]
Molecular Formula	C ₁₂ H ₁₉ N ₃ O ₄	[9] [10]
Molecular Weight	269.30 g/mol	[9] [10]
Appearance	White to off-white solid	[12]
Purity	≥97%	[11]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[12] [13]

Application Notes

Strategic Use in Peptide Synthesis

Boc-His-OMe is a cornerstone in Boc-based peptide synthesis strategies. In solution-phase synthesis, it serves as a key starting material. The Boc group is removed to expose the free amine, which can then be coupled with the activated carboxyl group of another N-Boc protected amino acid. Conversely, the methyl ester can be hydrolyzed to reveal a free carboxyl group for subsequent activation and coupling.

In Solid-Phase Peptide Synthesis (SPPS), while derivatives with side-chain protection like Boc-His(Boc)-OH are common, the principles of N α -Boc deprotection and coupling are directly applicable.[\[14\]](#) The Boc group is stable to the basic conditions used in the alternative Fmoc-based SPPS, making it an orthogonal protecting group.[\[15\]](#)

Minimization of Racemization

The imidazole side chain of histidine can act as an intramolecular base, abstracting the α -proton during the activation of the carboxyl group, which leads to racemization (the formation of the D-isomer).[\[7\]](#)[\[8\]](#) The urethane-based Boc protecting group on the α -amino nitrogen mitigates this risk by reducing the acidity of the α -proton, thereby preserving the enantiomeric purity of the peptide, which is critical for its therapeutic efficacy.[\[7\]](#)

Advanced Synthetic Applications

Beyond standard peptide bond formation, derivatives of **Boc-His-OMe** serve as intermediates in more complex organic transformations for creating novel pharmaceutical analogs. For example, modified **Boc-His-OMe** derivatives can participate in palladium-catalyzed cross-coupling reactions to form pseudopeptides with unique side-chain linkages, expanding the chemical diversity of potential drug candidates.[\[16\]](#)

Experimental Protocols

Protocol 1: N α -Boc Deprotection of Boc-His-OMe

This protocol describes the removal of the N α -Boc protecting group using Trifluoroacetic Acid (TFA) to yield L-histidine methyl ester trifluoroacetate, ready for subsequent coupling reactions. This method is adapted from standard protocols for Boc deprotection of amino acid esters.[\[3\]](#)
[\[17\]](#)

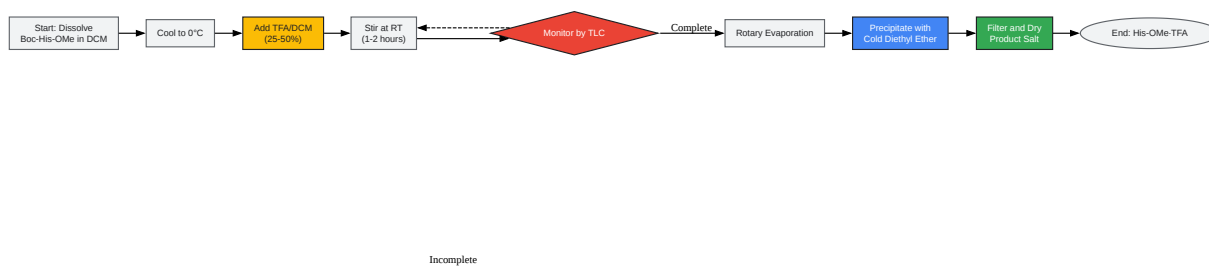
Materials:

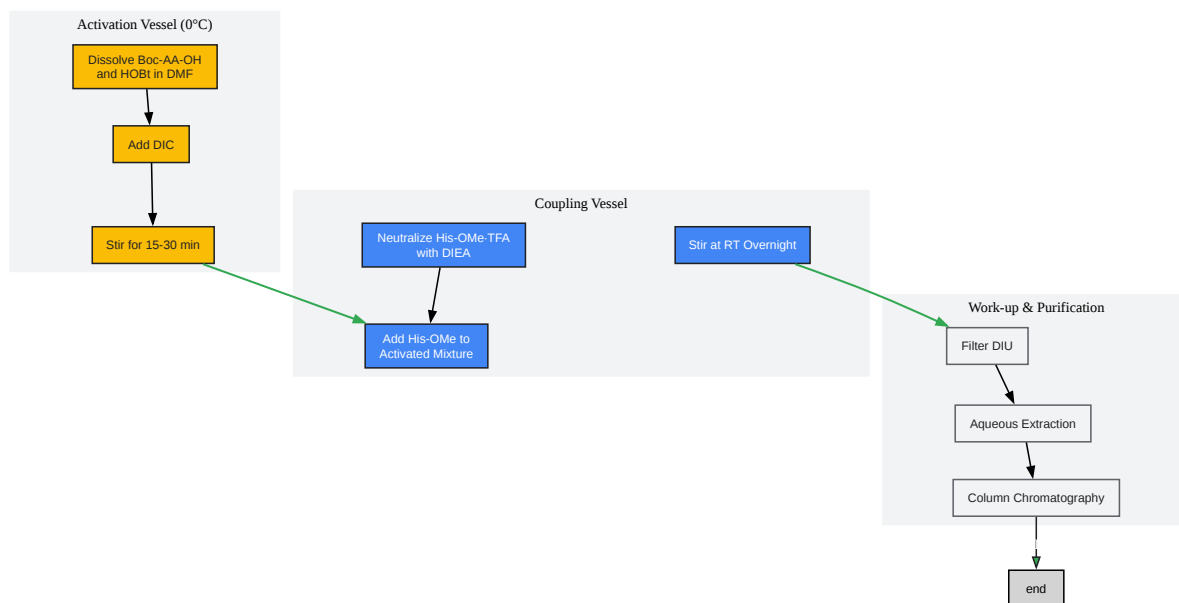
- **Boc-His-OMe**
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic Acid (TFA), reagent grade
- Anhydrous diethyl ether, cold
- Round-bottom flask, magnetic stirrer, ice bath

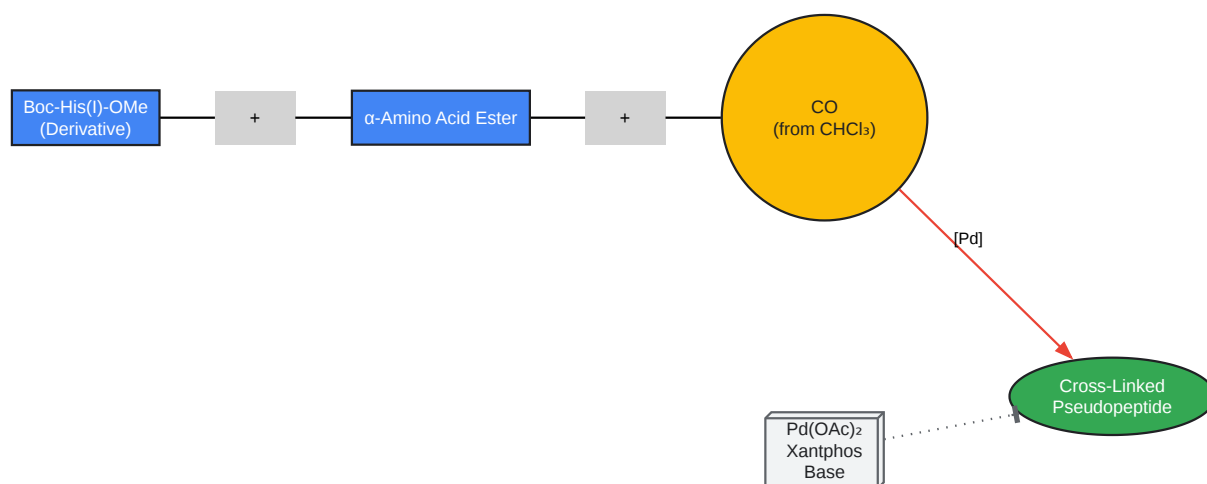
Procedure:

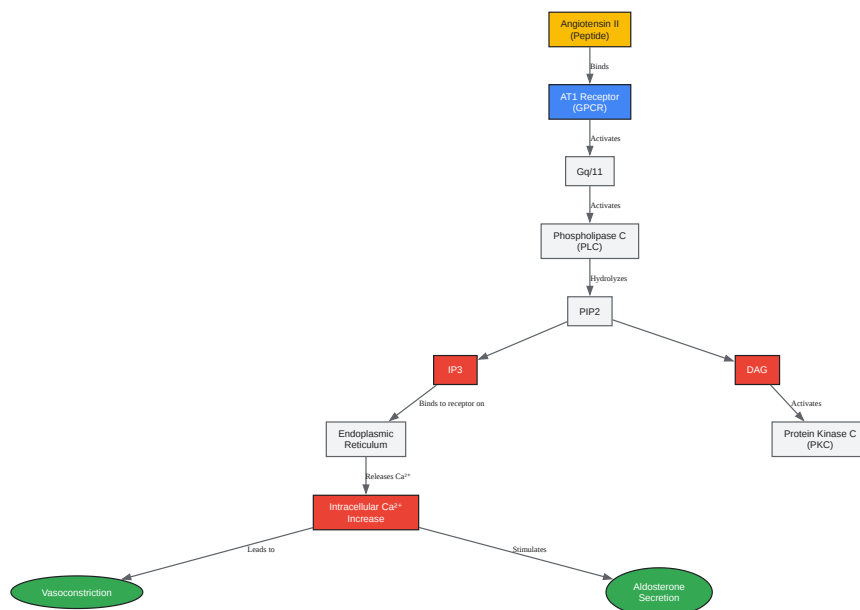
- **Dissolution:** Dissolve **Boc-His-OMe** (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate) in a clean, dry round-bottom flask.
- **Cooling:** Cool the flask to 0°C in an ice bath with continuous stirring.
- **TFA Addition:** Slowly add TFA to the stirred solution. A common concentration is 25-50% TFA in DCM (v/v).[\[17\]](#)

- Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
- Work-up:
 - Remove the solvent and excess TFA by rotary evaporation.
 - Add cold, anhydrous diethyl ether to the crude residue to induce precipitation of the product salt.[\[17\]](#)
 - Stir or sonicate the mixture to form a fine precipitate.
- Isolation:
 - Isolate the solid product by vacuum filtration or centrifugation.
 - Wash the solid with fresh, cold diethyl ether to remove organic impurities.
 - Dry the final product, L-histidine methyl ester trifluoroacetate, under vacuum.[\[17\]](#)









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